Product packaging for 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene(Cat. No.:)

1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene

Cat. No.: B15337060
M. Wt: 164.27 g/mol
InChI Key: RCVDNUSRMAWQOV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene is a sulfur-containing heterocyclic compound featuring a fused benzene and thiophene ring system with two methyl substituents at the 1-position. This compound is notable for its unique steric and electronic properties, which arise from the dimethyl substitution and the partially saturated thiophene ring. It is synthesized via Lawesson’s reagent-mediated cyclization of 1-[(2-hydroxymethyl)phenyl]-1-methylethanol, as reported by Nishio . The compound serves as a precursor for derivatives with applications in medicinal chemistry and materials science due to its modifiable structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12S B15337060 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene

Properties

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

3,3-dimethyl-1H-2-benzothiophene

InChI

InChI=1S/C10H12S/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3

InChI Key

RCVDNUSRMAWQOV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2CS1)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Core Structure Formation

Lawesson’s Reagent-Mediated Cyclization

A pivotal method involves the cyclization of 1-[(2-hydroxymethyl)phenyl]-1-methylethanol using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This approach leverages the reagent’s ability to convert hydroxyl groups into thiols, facilitating intramolecular cyclization. The reaction proceeds under reflux in anhydrous toluene, yielding 1,1-dimethyl-1,3-dihydrobenzo[c]thiophene with moderate efficiency (55–65%). Key advantages include operational simplicity and compatibility with air-sensitive intermediates.

Mechanistic Insights:
  • Thiolation : Lawesson’s reagent converts the hydroxyl group of the diol precursor into a thiol.
  • Cyclization : Intramolecular nucleophilic attack by the thiolate on the adjacent methyl-substituted carbon forms the thiophene ring.
  • Aromatization : Elimination of water completes the formation of the dihydrobenzo[c]thiophene core.

Iodine-Mediated Cyclization of Sulfur-Containing Precursors

An alternative route employs iodine-induced cyclization of α-substituted o-[(tert-butylsulfanyl)methyl]styrenes. These precursors are synthesized via a four-step sequence starting from α-substituted o-bromostyrenes:

  • Grignard Addition : Reaction with methylmagnesium bromide introduces methyl groups.
  • Sulfur Incorporation : Treatment with tert-butyl thiol in the presence of a base.
  • Cyclization : Iodine in dichloromethane with sodium hydrogen carbonate induces electrophilic cyclization, forming the this compound skeleton (70–80% yield).
Optimization Considerations:
  • Solvent Choice : Dichloromethane enhances iodine’s electrophilicity.
  • Base Selection : Sodium hydrogen carbonate neutralizes HBr byproducts, preventing side reactions.

Functionalization and Derivatization Approaches

Hydrobromic Acid-Mediated Ring Closure

Concentrated hydrobromic acid (48%) efficiently cyclizes tert-butyl sulfides derived from o-[(tert-butylsulfanyl)methyl]styrenes. This method proceeds at room temperature, offering a high-yield pathway (85–90%) to this compound. The mechanism involves protonation of the sulfide, followed by intramolecular attack of the generated thiol on the methyl-substituted carbon.

Comparative Analysis:
Method Yield (%) Conditions Key Advantage
Lawesson’s Reagent 55–65 Reflux, toluene No metal catalysts
Iodine Cyclization 70–80 RT, CH₂Cl₂ High functional group tolerance
HBr Cyclization 85–90 RT, HBr (48%) Scalability

Catalytic and Asymmetric Modifications

While asymmetric synthesis of benzo[c]thiophenes remains challenging, recent advances in Rh-catalyzed hydrogenation of prochiral benzo[b]thiophene dioxides suggest potential parallels. For instance, Rh complexes with chiral bisphosphine ligands achieve enantioselectivities >99% ee in related systems, hinting at future applications for 1,1-dimethyl derivatives.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Key Examples

1-Methyl-1-phenyl-1,3-dihydrobenzo[c]thiophene (13f)

  • Synthesis : Prepared via iodine- and hydrobromic acid-mediated cyclization of substituted precursors .
  • Properties : A colorless liquid with Rf 0.32 (hexane). NMR data (δ 2.09 ppm for methyl, δ 4.26 ppm for CH₂) confirm structural similarity to 1,1-dimethyl derivatives .

6-Chloro-1-methyl-1-phenyl-1,3-dihydrobenzo[c]thiophene (13g)

  • Synthesis : Similar to 13f, with additional chlorination at the 6-position .
  • Properties : Pale-yellow oil; IR peaks at 1592 cm⁻¹ (C=C) and 1481 cm⁻¹ (C-Cl); molecular formula C₁₅H₁₃ClS (M = 260.0435) .

Comparison Table

Compound Molecular Formula Molecular Weight Melting Point/State Key Spectral Features
1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene C₁₀H₁₂S 164.26 Not reported Methyl δ ~1.5–2.1 ppm (¹H NMR)
13f C₁₉H₁₆S 276.36 Colorless liquid δ 2.09 (s, CH₃), δ 4.26 (s, CH₂)
13g C₁₅H₁₃ClS 260.74 Pale-yellow oil IR 1592 cm⁻¹ (C=C), 1481 cm⁻¹ (C-Cl)

Benzo[b]thiophene Derivatives

Examples

Benzo[b]thiophen-3(2H)-one 1,1-dioxide

  • Structure : Fully oxidized thiophene ring (sulfone group).
  • Properties : Melting point 134–135°C; molecular formula C₈H₆O₃S (MW 182.2) .

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide

  • Synthesis : Prepared via oxidation of benzo[b]thiophene derivatives .
  • Properties : Density 1.498 g/cm³; used as a precursor in drug synthesis (e.g., Lificiguat derivatives) .

Key Differences

  • Reactivity: The sulfone group in benzo[b]thiophene 1,1-dioxides enhances electrophilicity compared to the non-oxidized 1,1-dimethyl derivative .
  • Thermal Stability : Benzo[b]thiophene sulfones exhibit higher melting points (e.g., 134–135°C) due to stronger intermolecular forces .

Dibenzothiophenes

Example: 1-Methyldibenzo[b,d]thiophene

  • Structure : Two fused benzene rings with a central thiophene and a methyl substituent.
  • Properties : Molecular formula C₁₃H₁₀S (MW 198.28); CAS 31317-07-4 .

Comparison

  • Aromaticity : Dibenzothiophenes are fully aromatic, whereas this compound has a partially saturated ring, reducing conjugation .
  • Applications : Dibenzothiophenes are studied for organic electronics, while dihydrobenzo[c]thiophenes are more common in medicinal chemistry .

Reactivity and Functionalization

  • Electrophilic Substitution : this compound undergoes substitution at the 4- and 6-positions due to electron-rich aromatic rings .
  • Oxidation : Unlike benzo[b]thiophenes, the dihydrobenzo[c]thiophene core resists oxidation to sulfones under mild conditions .
  • Derivatization : The methyl groups enable steric hindrance, directing reactions to specific sites (e.g., halogenation at the 6-position in 13g) .

Q & A

Q. What are the key synthetic routes for 1,1-Dimethyl-1,3-dihydrobenzo[c]thiophene, and what challenges are encountered in its preparation?

The synthesis of this compound derivatives often involves multi-step strategies, including formylation and McMurry reactions for constructing fused thiophene rings . Challenges include the need for precise control over reaction conditions (e.g., temperature, solvent selection) to avoid side reactions such as disproportionation, as observed in related benzo[c]thiophene systems . Transition-metal catalysts may also face deactivation due to sulfur-containing intermediates, necessitating alternative catalytic systems or ligand designs .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent effects .
  • IR spectroscopy to identify functional groups such as carbonyl or sulfur-related vibrations .
  • X-ray crystallography to resolve crystal packing and bond-length anomalies, particularly in strained fused-ring systems . For example, crystallographic data can reveal deviations in bond angles due to steric effects from the dimethyl groups .

Q. How does the compound’s stability under various conditions (e.g., light, oxygen) affect experimental design?

Thiophene derivatives are generally sensitive to oxidation and photodegradation. Storage under inert atmospheres (e.g., argon) and in amber glassware is recommended to prevent decomposition . Reactivity studies suggest that the dimethyl substituents may enhance steric protection of the sulfur atom, potentially improving stability compared to unsubstituted analogs .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) contribute to understanding the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, which are critical for explaining reactivity patterns in electrophilic substitution or cycloaddition reactions . For instance, computational models may rationalize regioselectivity in cross-coupling reactions by analyzing electron density at specific carbon atoms .

Q. What strategies are employed to resolve contradictory data in reaction mechanisms involving this compound?

Contradictions in mechanistic proposals (e.g., radical vs. ionic pathways) are addressed through:

  • Isotopic labeling to track atom migration during reactions.
  • Kinetic studies to distinguish rate-determining steps under varying conditions.
  • Cross-validation using multiple techniques (e.g., EPR for radical detection, HPLC for intermediate trapping) .

Q. How do structural modifications (e.g., substituent effects) influence its optoelectronic properties in materials science applications?

Substituents on the benzo[c]thiophene core significantly alter conjugation and bandgap. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce HOMO-LUMO gaps, enhancing charge transport in organic semiconductors .
  • Steric effects from bulky substituents can disrupt π-stacking, impacting thin-film morphology in device fabrication .

Q. What catalytic systems are optimal for functionalizing this compound without degrading the thiophene ring?

Palladium-based catalysts with sulfur-tolerant ligands (e.g., Buchwald-type phosphines) are effective for Suzuki-Miyaura couplings . Copper(I) iodide in combination with 1,10-phenanthroline has also been used for Ullmann-type couplings, minimizing sulfur-poisoning issues .

Methodological Recommendations

  • Synthesis Optimization : Use low-temperature McMurry reactions to prevent over-reduction of carbonyl intermediates .
  • Data Interpretation : Combine crystallographic data with DFT-optimized structures to validate conformational preferences .
  • Handling Protocols : Refer to OSHA-compliant safety guidelines for thiophene derivatives, including proper ventilation and PPE .

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